Enhanced Lipophilicity for Superior Membrane Partitioning vs. Unsubstituted Piperidine Analog
3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one (Target) demonstrates a significantly higher computed lipophilicity (XLogP3-AA) compared to its direct unsubstituted analog, 3-Methyl-1-(piperidin-2-yl)butan-2-one (Comparator 1). This difference is critical for medicinal chemistry programs where enhancing passive membrane permeability is required to engage intracellular or CNS targets [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Methyl-1-(piperidin-2-yl)butan-2-one (Comparator 1): 1.4 |
| Quantified Difference | Δ logP = +0.4 units (28.6% increase) |
| Conditions | Computed property using XLogP3 3.0 (PubChem release 2019.06.18). |
Why This Matters
A higher logP value directly correlates with improved membrane permeability, making the target compound a superior scaffold choice for programs requiring enhanced cellular uptake or blood-brain barrier penetration compared to its unsubstituted counterpart.
- [1] PubChem. Compound Summary for CID 116685291: 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 79536820: 3-Methyl-1-(piperidin-2-yl)butan-2-one. National Center for Biotechnology Information (2026). View Source
